Cas no 2229339-01-7 (2-(2-{(tert-butoxy)carbonylamino}-4-methoxyphenoxy)acetic acid)

2-(2-{(tert-butoxy)carbonylamino}-4-methoxyphenoxy)acetic acid structure
2229339-01-7 structure
Product name:2-(2-{(tert-butoxy)carbonylamino}-4-methoxyphenoxy)acetic acid
CAS No:2229339-01-7
MF:C14H19NO6
Molecular Weight:297.30376458168
CID:5891711
PubChem ID:165712624

2-(2-{(tert-butoxy)carbonylamino}-4-methoxyphenoxy)acetic acid 化学的及び物理的性質

名前と識別子

    • 2-(2-{(tert-butoxy)carbonylamino}-4-methoxyphenoxy)acetic acid
    • EN300-1891628
    • 2229339-01-7
    • 2-(2-{[(tert-butoxy)carbonyl]amino}-4-methoxyphenoxy)acetic acid
    • インチ: 1S/C14H19NO6/c1-14(2,3)21-13(18)15-10-7-9(19-4)5-6-11(10)20-8-12(16)17/h5-7H,8H2,1-4H3,(H,15,18)(H,16,17)
    • InChIKey: YNHBJPHLPFBZLS-UHFFFAOYSA-N
    • SMILES: O(C(NC1C=C(C=CC=1OCC(=O)O)OC)=O)C(C)(C)C

計算された属性

  • 精确分子量: 297.12123733g/mol
  • 同位素质量: 297.12123733g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 6
  • 重原子数量: 21
  • 回転可能化学結合数: 7
  • 複雑さ: 365
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 94.1Ų
  • XLogP3: 1.5

2-(2-{(tert-butoxy)carbonylamino}-4-methoxyphenoxy)acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1891628-0.1g
2-(2-{[(tert-butoxy)carbonyl]amino}-4-methoxyphenoxy)acetic acid
2229339-01-7
0.1g
$490.0 2023-09-18
Enamine
EN300-1891628-0.05g
2-(2-{[(tert-butoxy)carbonyl]amino}-4-methoxyphenoxy)acetic acid
2229339-01-7
0.05g
$468.0 2023-09-18
Enamine
EN300-1891628-10.0g
2-(2-{[(tert-butoxy)carbonyl]amino}-4-methoxyphenoxy)acetic acid
2229339-01-7
10g
$4176.0 2023-06-01
Enamine
EN300-1891628-1g
2-(2-{[(tert-butoxy)carbonyl]amino}-4-methoxyphenoxy)acetic acid
2229339-01-7
1g
$557.0 2023-09-18
Enamine
EN300-1891628-0.5g
2-(2-{[(tert-butoxy)carbonyl]amino}-4-methoxyphenoxy)acetic acid
2229339-01-7
0.5g
$535.0 2023-09-18
Enamine
EN300-1891628-1.0g
2-(2-{[(tert-butoxy)carbonyl]amino}-4-methoxyphenoxy)acetic acid
2229339-01-7
1g
$971.0 2023-06-01
Enamine
EN300-1891628-5.0g
2-(2-{[(tert-butoxy)carbonyl]amino}-4-methoxyphenoxy)acetic acid
2229339-01-7
5g
$2816.0 2023-06-01
Enamine
EN300-1891628-0.25g
2-(2-{[(tert-butoxy)carbonyl]amino}-4-methoxyphenoxy)acetic acid
2229339-01-7
0.25g
$513.0 2023-09-18
Enamine
EN300-1891628-2.5g
2-(2-{[(tert-butoxy)carbonyl]amino}-4-methoxyphenoxy)acetic acid
2229339-01-7
2.5g
$1089.0 2023-09-18
Enamine
EN300-1891628-5g
2-(2-{[(tert-butoxy)carbonyl]amino}-4-methoxyphenoxy)acetic acid
2229339-01-7
5g
$1614.0 2023-09-18

2-(2-{(tert-butoxy)carbonylamino}-4-methoxyphenoxy)acetic acid 関連文献

2-(2-{(tert-butoxy)carbonylamino}-4-methoxyphenoxy)acetic acidに関する追加情報

Introduction to 2-(2-{(tert-butoxy)carbonylamino}-4-methoxyphenoxy)acetic acid (CAS No. 2229339-01-7)

2-(2-{(tert-butoxy)carbonylamino}-4-methoxyphenoxy)acetic acid, with the CAS number 2229339-01-7, is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a tert-butoxycarbonyl (Boc) protecting group, a methoxy substituent, and an acetic acid moiety. These features contribute to its potential therapeutic applications and make it a valuable candidate for further investigation.

The chemical structure of 2-(2-{(tert-butoxy)carbonylamino}-4-methoxyphenoxy)acetic acid can be represented as follows:

Structure of 2-(2-{(tert-butoxy)carbonylamino}-4-methoxyphenoxy)acetic acid

The tert-butoxycarbonyl (Boc) group is a widely used protecting group in organic synthesis, particularly in the preparation of peptides and amino acids. It effectively masks the amino functionality, allowing for selective reactions at other sites of the molecule. The methoxy substituent on the phenyl ring enhances the compound's solubility and stability, while the acetic acid moiety provides a carboxylic acid functional group that can participate in various chemical reactions and biological interactions.

Recent studies have highlighted the potential of 2-(2-{(tert-butoxy)carbonylamino}-4-methoxyphenoxy)acetic acid in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory properties. In vitro studies have demonstrated that it can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, making it a promising candidate for the treatment of inflammatory diseases.

Furthermore, preliminary clinical trials have indicated that 2-(2-{(tert-butoxy)carbonylamino}-4-methoxyphenoxy)acetic acid may have applications in cancer therapy. Studies have shown that it can induce apoptosis in various cancer cell lines, including breast cancer and colon cancer cells. The mechanism of action appears to involve the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways, which are frequently dysregulated in cancer cells.

In addition to its therapeutic potential, 2-(2-{(tert-butoxy)carbonylamino}-4-methoxyphenoxy)acetic acid has also been investigated for its use as a chemical probe in biological research. Its unique structure allows it to selectively bind to specific protein targets, making it a valuable tool for studying protein function and interactions. For example, researchers at the National Institutes of Health (NIH) have used this compound to investigate the role of certain proteins in cellular signaling pathways.

The synthesis of 2-(2-{(tert-butoxy)carbonylamino}-4-methoxyphenoxy)acetic acid involves several well-established synthetic routes. One common approach is to start with 4-methoxyphenol, which is then protected with a Boc group to form tert-butyl 4-methoxyphenylcarbamate. This intermediate is subsequently reacted with bromoacetic acid to introduce the acetic acid moiety. The final step involves deprotection to yield the desired product.

The purity and quality of 2-(2-{(tert-butoxy)carbonylamino}-4-methoxyphenoxy)acetic acid are crucial for its use in both research and pharmaceutical applications. High-performance liquid chromatography (HPLC) is commonly used to ensure that the compound meets stringent purity standards. Additionally, nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are employed to confirm its identity and structural integrity.

In conclusion, 2-(2-{(tert-butoxy)carbonylamino}-4-methoxyphenoxy)acetic acid (CAS No. 2229339-01-7) is a versatile compound with significant potential in both medicinal chemistry and pharmaceutical research. Its unique structural features and promising biological activities make it an exciting candidate for further development and clinical evaluation. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in advancing our understanding of disease mechanisms and developing new therapeutic strategies.

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